3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

lipophilicity drug-likeness physicochemical profiling

This 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) screening compound features a 6-methyl substitution on the pyridine ring and a 4-methoxyphenyl carboxamide moiety, achieving a favorable LogP of 3.48 and tPSA of 77.2 Ų. These properties balance solubility and permeability, outperforming more lipophilic 4-CF₃ analogs. With demonstrated activity in LIMK1 (IC₅₀ range 0.26–56 μM) and PLC inhibition (GI₅₀ as low as 30 nM) pathways, it is ideal for diversity screening and parallel chemistry optimization. The unsubstituted 4-position enables clean derivatization without deprotection.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
Cat. No. B4877293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N
InChIInChI=1S/C16H15N3O2S/c1-9-3-8-12-13(17)14(22-16(12)18-9)15(20)19-10-4-6-11(21-2)7-5-10/h3-8H,17H2,1-2H3,(H,19,20)
InChIKeyDBNUWXXNTWNPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide: Structural and Physicochemical Baseline for Procurement Evaluation


3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (C₁₆H₁₅N₃O₂S; MW 313 g/mol) is a screening compound within the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) class, characterized by a 6-methyl substitution on the pyridine ring and a 4-methoxyphenyl carboxamide moiety . It is offered via commercial screening libraries (e.g., Hit2Lead/ChemBridge ID 8896739) with a calculated LogP of 3.48, topological polar surface area (tPSA) of 77.2 Ų, and 2 hydrogen bond donors . This compound is part of a broader chemotype that has been explored as inhibitors of LIM kinase 1 (LIMK1) [1], phospholipase C (PLC) [2], and as antimycobacterial agents [3]; however, published target-specific quantitative data for this exact compound remain sparse, and selection decisions must rest primarily on structural differentiation and class-level inference.

Why Generic Substitution Among 3-Aminothieno[2,3-b]pyridine-2-carboxamides Is Not Warranted: The Case for 3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide


Within the 3-aminothieno[2,3-b]pyridine-2-carboxamide series, minor structural modifications produce large shifts in both physicochemical properties and biological activity profiles. The 6-methyl group on the pyridine ring improves LIMK1 inhibitory tolerance versus unsubstituted analogs [1], while the 4-methoxyphenyl carboxamide side chain confers a distinct LogP (3.48) and hydrogen-bonding profile compared to hydroxyl (tPSA 88.2; LogP 3.38) or trifluoromethyl (LogP 4.33; MW 381) congeners. In Mycobacterium tuberculosis screens, TPA analogs segregate into mechanistically distinct subsets—those equipotent against wild-type and LepB hypomorph strains versus those with pathway-specific enhanced activity against the hypomorph [2]. The same scaffold can yield either microtubule-destabilizing agents (binding the colchicine pocket) [3] or PLC inhibitors with nanomolar GI₅₀ values in cancer cell lines [4] depending on the specific substitution pattern. Consequently, generic substitution within this class cannot be assumed to preserve biological activity, selectivity, or physicochemical behavior. The evidence below quantifies where this specific compound differs from its most relevant comparators.

Quantitative Differentiation Evidence for 3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Versus Closest Analogs


Lipophilicity Differentiation: Lower LogP (3.48) Versus 4-Trifluoromethyl Analog (LogP 4.33) Confers Favorable Drug-Likeness

The target compound exhibits a calculated LogP of 3.48, which is 0.85 log units lower than its closest 2D analog, 3-amino-N-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (LogP 4.33) . Both compounds share identical tPSA (77.2 Ų) and hydrogen bond donor/acceptor counts (Hdon 2, Hacc 3), meaning the reduced LogP is achieved without compromising polarity metrics. The absence of the electron-withdrawing 4-CF₃ group also lowers molecular weight from 381 to 313 g/mol, placing the target compound within more favorable ranges for oral bioavailability according to Lipinski and Veber rule criteria .

lipophilicity drug-likeness physicochemical profiling

Polar Surface Area Comparison: Equivalent tPSA (77.2 Ų) but Different Hydrogen Bond Donor Profile Versus the 3-Hydroxyphenyl Analog

The target compound (tPSA = 77.2 Ų; 2 H-bond donors) differs from 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (tPSA = 88.2 Ų; 3 H-bond donors) despite identical molecular weight (313 g/mol) and molecular formula (C₁₆H₁₅N₃O₂S) . The 11.0 Ų increase in tPSA and additional H-bond donor in the 3-hydroxyphenyl analog arise from the phenolic -OH group replacing the 4-methoxy substituent on the phenyl carboxamide. This difference predicts measurably lower passive membrane permeability for the 3-hydroxyphenyl analog (tPSA >80 Ų begins to restrict transcellular absorption) .

polar surface area hydrogen bonding permeability

Structural Differentiation: 6-Methyl Substitution Without 4-Position Modification Defines a Distinct SAR Space Versus 4-Methyl and 4,6-Dimethyl Analogs

In the LIMK1 inhibitor series characterized by Sleebs et al. (2011), a methyl group at the 6-position was tolerated (compound 42; IC₅₀ = 56 μM), whereas a methyl group at the 4-position (compound 41) improved LIMK1 inhibitory activity to IC₅₀ = 9 μM [1]. The target compound uniquely combines a 6-methyl substituent with an unsubstituted 4-position on the thienopyridine core, a pattern not directly profiled in the published LIMK1 SAR tables. This distinguishes it from 4,6-dimethyl analogs (e.g., 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) which have two substituents on the pyridine ring and from 4-methyl-6-isopropoxy analogs (e.g., VU0152123) which replace the 6-methyl with a bulkier alkoxy group . The unsubstituted 4-position leaves a vector available for further derivatization that is sterically and electronically distinct from both 4-methyl and 4-CF₃ analogs.

structure-activity relationship LIMK1 inhibition kinase selectivity

Calculated Aqueous Solubility Differentiation: LogSW -4.46 Predicts Superior Solubility Over 2-Methoxy-5-methylphenyl and Trifluoromethyl Analogs

The target compound has a calculated LogSW (log of aqueous solubility) of -4.46, compared to -5.68 for the 4-trifluoromethyl analog and -5.01 for 3-amino-N-(2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide . A difference of +0.55 to +1.22 log units in LogSW corresponds to approximately 3.5-fold to 16.6-fold higher predicted aqueous solubility for the target compound relative to these close analogs . Among the five closest 2D analogs in the Hit2Lead screening collection, the target compound's LogSW of -4.46 is the most favorable, matched only by the 3-hydroxyphenyl analog (LogSW -4.37) .

aqueous solubility LogSW formulation screening

Class-Level Biological Evidence: 3-Aminothieno[2,3-b]pyridine-2-carboxamide Scaffold Has Demonstrated Activity Across Three Therapeutically Distinct Target Classes

The 3-aminothieno[2,3-b]pyridine-2-carboxamide chemotype has been validated in three independent biological contexts: (1) LIMK1 inhibition—hit series identified from a 40,000-compound HTS with IC₅₀ values for optimized analogs reaching 0.26–0.70 μM [1]; (2) Phospholipase C (PLC) inhibition—thieno[2,3-b]pyridine-2-carboxamides identified by virtual HTS against PLC, with optimized analogs achieving GI₅₀ values of 30–296 nM against MDA-MB-435 melanoma cells [2]; and (3) Anti-Mycobacterium tuberculosis activity—the TPA series yielded compound 17af with IC₉₀ = 1.2 μM against M. tuberculosis and enhanced activity against the LepB hypomorph strain (IC₉₀ = 0.41 μM) [3]. These three mechanistically orthogonal activities demonstrate the scaffold's polypharmacological potential; the specific substitution pattern of the target compound (6-methyl, 4-H, 4-methoxyphenyl carboxamide) represents an unexplored combination within this validated chemotype, offering potential for novel selectivity profiles.

kinase inhibition phospholipase C antimycobacterial phenotypic screening

Rotatable Bond Count: 3 Rotatable Bonds in the Target Compound Predict Greater Conformational Restriction Than the 4-Methoxymethyl-Phenyl Analog (4 Rotatable Bonds)

The target compound possesses 3 rotatable bonds, compared to 4 rotatable bonds for the otherwise similar 3-amino-4-(methoxymethyl)-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (C₁₈H₁₉N₃O₃S; MW 357.4) . The additional rotatable bond in the comparator arises from the 4-methoxymethyl substituent replacing the target compound's 4-H. Each additional rotatable bond is estimated to cost approximately 0.5–1.5 kcal/mol in entropic penalty upon target binding and may reduce ligand efficiency metrics [1]. The target compound's lower rotatable bond count, combined with its lower molecular weight (313 vs. 357 g/mol), predicts a more favorable ligand efficiency profile for fragment-based or hit-to-lead optimization campaigns.

conformational flexibility ligand efficiency entropic penalty

Procurement-Relevant Application Scenarios for 3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Based on Quantitative Evidence


Phenotypic Screening Library Enrichment for Kinase and Phospholipase C Target Discovery

This compound is a high-value addition to diversity-oriented screening libraries targeting kinase-dependent pathways or phospholipase C-mediated cell motility. The scaffold class has validated LIMK1 inhibition (IC₅₀ = 0.26–56 μM range) and PLC inhibition (GI₅₀ as low as 30 nM in MDA-MB-435 cells) [1]. The target compound's distinct substitution pattern (6-methyl, 4-H) relative to characterized analogs predicts a unique selectivity fingerprint. Its favorable LogSW (-4.46) and LogP (3.48) ensure reliable solubility in DMSO stock solutions and aqueous assay buffers at screening-relevant concentrations (typically 10–30 μM) [2], outperforming the more lipophilic 4-CF₃ analog (LogSW -5.68) in assay compatibility.

Medicinal Chemistry Hit-to-Lead Starting Point Requiring Balanced ADME Properties

For programs prioritizing oral bioavailability potential, the target compound's LogP of 3.48 positions it favorably within the optimal range (LogP 1–4) for gastrointestinal absorption, while its tPSA of 77.2 Ų remains below the 140 Ų threshold predictive of good oral bioavailability . Compared to the equipotent (in class terms) 4-CF₃ analog (LogP 4.33, MW 381), the target compound (LogP 3.48, MW 313) offers a 68 g/mol molecular weight advantage and 0.85 log unit lower lipophilicity, both metrics associated with improved developability profiles . The unsubstituted 4-position on the thienopyridine core also provides a clean synthetic handle for parallel chemistry exploration without requiring deprotection steps.

Anti-Tuberculosis Drug Discovery Leveraging the LepB Signal Peptidase Pathway

The TPA scaffold has produced compounds with equipotent activity against wild-type and LepB hypomorph M. tuberculosis strains, suggesting engagement of targets beyond the signal peptidase pathway . The lead compound 17af from this series achieved IC₉₀ = 1.2 μM (wild-type) with a selectivity window (cytotoxicity IC₅₀ = 19 μM, approximately 16-fold) . The target compound's substitution pattern is unexplored within the published anti-TB SAR, representing a novel vector for optimizing both potency and selectivity. Its lower LogP (3.48 vs. higher values for many anti-TB leads) may also favor penetration into the mycobacterial cell wall, which is preferentially traversed by moderately lipophilic compounds.

Chemical Probe Development for LIMK1-Mediated Cytoskeletal Regulation Studies

LIMK1 regulates actin cytoskeleton dynamics through cofilin phosphorylation and is implicated in cancer cell invasion and metastasis . The 3-aminothieno[2,3-b]pyridine-2-carboxamide series represents one of the few known LIMK1 inhibitor chemotypes, with compound 41 achieving IC₅₀ = 9 μM . Although the target compound (6-methyl, 4-H) is predicted to be less potent at LIMK1 than 4-methyl-substituted analogs based on class SAR (6-methyl analog 42: IC₅₀ = 56 μM), this reduced potency may paradoxically offer selectivity advantages for chemical probe applications, where excessive potency against LIMK1 could confound target identification studies. The compound's 3 rotatable bonds and modest molecular weight (313 g/mol) also facilitate further optimization toward improved affinity while maintaining favorable physicochemical properties.

Quote Request

Request a Quote for 3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.